molecular formula C17H17N5 B2531289 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(pyrrolidin-1-yl)pyridine CAS No. 2415624-78-9

2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(pyrrolidin-1-yl)pyridine

Cat. No. B2531289
CAS RN: 2415624-78-9
M. Wt: 291.358
InChI Key: UHGYIXBDBGYIGD-UHFFFAOYSA-N
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Description

These derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity against various cells .


Synthesis Analysis

The derivatives were synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .


Molecular Structure Analysis

In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties .


Chemical Reactions Analysis

The target compound was evaluated for its tubulin polymerization inhibition study .


Physical And Chemical Properties Analysis

According to the molecular modelling studies, the compound binds to the colchicine binding site of the tubulin .

Mechanism of Action

Detailed biological studies suggested that the compound induced the apoptosis of BT-474 cells. The flow cytometric analysis revealed that it induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .

properties

IUPAC Name

2-(4-phenyltriazol-1-yl)-6-pyrrolidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-2-7-14(8-3-1)15-13-22(20-19-15)17-10-6-9-16(18-17)21-11-4-5-12-21/h1-3,6-10,13H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGYIXBDBGYIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(pyrrolidin-1-yl)pyridine

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